Enhanced Lipophilicity vs. Anabasine: Predicted logP and CNS Permeability Implications
The N-ethyl substituent of 3-(1-ethylpiperidin-2-yl)pyridine raises the calculated logP to 1.96 (ChemAxon), compared with 0.852 (estimated) for the parent compound anabasine [1]. This ~2.3-fold increase in lipophilicity crosses the threshold generally associated with improved passive blood–brain barrier permeation (logP > 1.5), suggesting that the ethylated derivative may achieve higher CNS exposure than anabasine at equivalent systemic doses [1].
| Evidence Dimension | Predicted logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.96 (ChemAxon) |
| Comparator Or Baseline | Anabasine logP = 0.852 (estimated) |
| Quantified Difference | +1.11 log units (~2.3-fold higher lipophilicity) |
| Conditions | In silico prediction using ChemAxon and ALOGPS algorithms; anabasine value from Lifeasible product specification [1]. |
Why This Matters
Lipophilicity is a primary determinant of CNS exposure; a logP shift of this magnitude can translate into a >2-fold difference in brain-to-plasma ratio, making N-ethylanabasine a more suitable candidate for CNS-targeted nAChR studies where anabasine may yield insufficient brain concentrations [1].
- [1] Cannabis Compound Database. N-Ethylanabasine (CDB005658). ChemAxon logP 1.96, ALOGPS logP 1.99. https://cannabisdatabase.ca/compounds/CDB005658.xml (accessed 2024). View Source
